5,7-dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3/c1-9-4-6-12(7-5-9)13-14(16(17,18)19)21-22-11(3)8-10(2)20-15(13)22/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBRGEFGXMVCTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles. This reaction can be carried out under microwave-assisted conditions to achieve high yields and regioselectivity . The reaction conditions often include the use of palladium-catalyzed solvent-free reactions, which are efficient and environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and palladium-catalyzed reactions suggests that scalable and efficient production methods could be developed based on these laboratory techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents for substitution reactions. Microwave-assisted conditions and palladium catalysts are often employed to enhance reaction efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Specifically, compounds within this class have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance:
- Inhibition of Protein Kinases : Some derivatives have been identified as potent inhibitors of specific protein kinases that play critical roles in tumor growth and survival .
- Cell Line Studies : In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents .
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacterial strains, potentially offering a new avenue for antibiotic development .
Optical Materials
The unique electronic properties of pyrazolo[1,5-a]pyrimidines make them suitable candidates for optical applications:
- Fluorescent Probes : These compounds can be utilized as fluorescent probes due to their ability to undergo excited-state intramolecular proton transfer (ESIPT), which enhances their emission properties .
- Sensor Development : Their sensitivity to environmental changes positions them as promising materials for sensor technology .
Table 1: Summary of Biological Activities
| Application | Activity Type | Reference |
|---|---|---|
| Anticancer | Protein kinase inhibition | |
| Antimicrobial | Bacterial inhibition | |
| Optical properties | Fluorescent probe |
Case Study: Anticancer Activity Assessment
A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against breast cancer cell lines. The results showed a dose-dependent response with significant apoptosis observed at higher concentrations. This underscores the potential for these compounds in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Key comparisons include:
Key Observations :
- Trifluoromethyl vs. Methyl : The target compound’s 2-CF₃ group improves metabolic resistance compared to methylthio (MeS) or carboxamide (CONH) groups in 18h and DPA-714 .
- Aromatic Substituents : The 3-(4-methylphenyl) group in the target compound balances lipophilicity and π-π interactions, unlike the 4-hydroxyphenyl in PHTPP, which introduces hydrogen-bonding capacity .
Physicochemical Properties
- Melting Point : Methyl-substituted derivatives (e.g., 18i: 244–245°C) have lower melting points than trifluoromethyl analogs (PHTPP: >250°C), reflecting reduced crystallinity .
- Solubility : The target’s trifluoromethyl group may decrease aqueous solubility compared to methoxy-substituted analogs (e.g., 18j) but enhance blood-brain barrier penetration .
Biological Activity
The compound 5,7-dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is part of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anti-tuberculosis agent, its mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 304.31 g/mol. The compound features a trifluoromethyl group at the 2-position and a 4-methylphenyl group at the 3-position of the pyrazolo core, which are critical for its biological activity.
Anti-Tuberculosis Activity
Recent studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb). The compound under discussion has shown promising results in inhibiting M.tb growth in vitro.
- In Vitro Studies :
- Mechanism of Action :
Structure-Activity Relationships (SAR)
SAR studies have been pivotal in understanding how modifications to the pyrazolo[1,5-a]pyrimidine scaffold affect biological activity:
| Compound | Substituent | MIC (µg/mL) | Cytotoxicity (HepG2) |
|---|---|---|---|
| P6 | Methyl | 0.5 | Low |
| P7 | Trifluoromethyl | 0.3 | Moderate |
| P19 | Fluoro | 0.2 | Low |
These findings suggest that small substituents at specific positions can enhance anti-tubercular activity while maintaining low cytotoxicity .
Case Studies
- Chibale et al. Study (2022) :
- High-Throughput Screening :
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., trifluoromethyl groups show distinct splitting in ¹H NMR) .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₁₇F₃N₄).
- X-ray Crystallography : Resolve steric effects of the 4-methylphenyl group and trifluoromethyl substitution .
How do structural modifications at the 5,7-dimethyl and 2-trifluoromethyl positions influence biological activity?
Q. Advanced
- COX-2 Inhibition : 6,7-Disubstitution (e.g., dimethyl groups) enhances steric complementarity with the COX-2 active site, as shown in SAR studies. The trifluoromethyl group at C2 improves metabolic stability .
- TSPO Ligand Activity : Fluorine-18 labeling at C5/C7 positions (e.g., in PET tracers) increases binding affinity by 36-fold compared to non-fluorinated analogs .
How can contradictory data on substituent effects in halogenation and bioactivity studies be reconciled?
Q. Advanced
- Case Study : Electron-withdrawing substituents reduce halogenation yields but improve COX-2 selectivity. Resolve via:
What methodologies are employed to design fluorine-18-labeled derivatives for PET imaging?
Q. Advanced
- Radiolabeling Protocol :
- Biodistribution Studies : Use S180 tumor-bearing mice to assess uptake kinetics (e.g., rapid tumor accumulation with moderate washout) .
What are the key considerations for multi-step synthesis of analogs with modified aryl groups?
Q. Basic
- Intermediate Stability : Protect reactive sites (e.g., amino groups) with Boc during cyclization .
- Solvent Optimization : Use pyridine for azo-coupling reactions to minimize side products .
- Yield Improvement : Employ microwave-assisted synthesis for time-sensitive steps (e.g., 20-minute reactions at 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
